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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

generation, characterization, and application of recombinant influenza viruses engineered to

express the nucleoprotein (NP) (311-325) epitope. This immunodominant, MHC class II-

restricted epitope is a key target for CD4+ T cell responses, making these recombinant viruses

valuable tools for vaccine development and immunological research.

Introduction
Influenza viruses pose a significant global health threat due to their ability to cause seasonal

epidemics and occasional pandemics. The influenza A virus nucleoprotein (NP) is a highly

conserved internal protein, making it an attractive target for universal vaccine strategies that

aim to elicit cross-protective immunity against various influenza strains. The NP (311-325)

peptide is a well-characterized, immunodominant epitope presented by MHC class II

molecules, which elicits potent interferon-gamma (IFN-γ) production from CD4+ T cells.[1][2]

The generation of recombinant influenza viruses that express or enhance the presentation of

this epitope offers a powerful platform to study T-cell-mediated immunity and to develop novel

vaccines capable of inducing robust, cross-reactive T-cell responses.

This document outlines the methodologies for creating these recombinant viruses using

reverse genetics, characterizing their in vitro and in vivo properties, and protocols for assessing
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the specific immune responses they induce.

Data Presentation
Table 1: In Vitro Characterization of Recombinant
Influenza Viruses

Virus Strain
Modificatio
n

Viral Titer
(PFU/mL) in
MDCK cells

Hemaggluti
nation Units
(HAU)

M2e
Expression
(Relative
Units)

Reference

A/PR8 Wild-type ~1 x 10⁸ 256 1.0 [3]

attPR8 Attenuated ~1 x 10⁸ 256 1.1 [3]

attPR8

4xM2e

Chimeric HA

with 4xM2e
~1 x 10⁸ 256 >5.0 [3]

Cal 4xM2e
Chimeric HA

with 4xM2e
~1 x 10⁸ 64 >5.0 [3]

H3N2 Wild-type ~1 x 10⁸ 64 1.0 [3]

H3N2 4xM2e
Chimeric HA

with 4xM2e
~1 x 10⁸ 64 >5.0 [3]

Note: Data for a virus specifically expressing only the NP (311-325) epitope is not readily

available in the provided search results. The table above presents data for a recombinant

influenza virus expressing another conserved epitope (M2e) to illustrate typical characterization

data.

Table 2: NP (311-325)-Specific T-Cell Responses in
Vaccinated Mice
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Immunizati
on Group

Adjuvant
Challenge
Virus

NP (311-
325)-
specific
CD4+ T
cells (% of
total CD4+
T cells in
lungs)

Lung Viral
Titer (log10
PFU/g) on
Day 6 Post-
Challenge

Reference

Mosaic NP

(MNP)
ADJ + GLA IAV-PR8 ~2.0% Undetectable [4]

PR8 NP ADJ + GLA IAV-PR8 ~2.0% Undetectable [4]

Adjuvant only ADJ + GLA IAV-PR8 Not specified ~5.0 [4]

MNP ADJ + GLA
IAV-Aichi

(H3N2)
Not specified ~2.5 [4]

PR8 NP ADJ + GLA
IAV-Aichi

(H3N2)
Not specified ~4.0 [4]

Note: This table summarizes data from a study using a mosaic nucleoprotein vaccine, which

includes the conserved NP (311-325) epitope, to demonstrate the type of immunological data

generated.

Experimental Protocols
Protocol 1: Generation of Recombinant Influenza Virus
by Reverse Genetics
This protocol describes the generation of recombinant influenza A virus using the eight-plasmid

system.[5][6]

Materials:

pHW2000 plasmids containing the eight influenza virus gene segments (PB2, PB1, PA, HA,

NP, NA, M, NS).
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Site-directed mutagenesis kit.

Human embryonic kidney (293T) cells.

Madin-Darby canine kidney (MDCK) cells.

Opti-MEM I Reduced Serum Medium.

Lipofectamine 2000 transfection reagent.

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

TPCK-treated trypsin.

Procedure:

Plasmid Modification (Optional): If introducing the NP (311-325) epitope into a different viral

protein or modifying the existing NP gene, use site-directed mutagenesis on the

corresponding pHW2000 plasmid. Verify the mutation by sequencing.

Cell Culture: Maintain 293T and MDCK cells in DMEM with 10% FBS. The day before

transfection, ensure cells are 80-90% confluent.

Transfection: a. Prepare a co-culture of 293T and MDCK cells.[6] b. In a sterile tube, mix 1

µg of each of the eight influenza plasmids.[7] c. In a separate tube, dilute Lipofectamine

2000 in Opti-MEM and incubate for 5-10 minutes at room temperature.[6] d. Combine the

plasmid mix with the diluted Lipofectamine 2000, mix gently, and incubate for 20-30 minutes

at room temperature to allow complex formation.[6] e. Add the transfection complexes to the

co-cultured 293T/MDCK cells. Incubate at 37°C with 5% CO₂.

Virus Rescue: a. Approximately 16-24 hours post-transfection, replace the transfection

medium with DMEM containing 0.3% BSA, 1% Penicillin-Streptomycin, and 1 µg/ml of

TPCK-treated trypsin.[6] b. Incubate for 48-72 hours.[5] c. Harvest the supernatant

containing the recombinant virus.

Virus Amplification and Titration: a. Clarify the supernatant by centrifugation. b. Amplify the

virus by infecting fresh MDCK cells or 10-day-old embryonated chicken eggs.[8] c.
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Determine the viral titer using a plaque assay on MDCK cells.

Protocol 2: IFN-γ ELISpot Assay for NP (311-325)-
Specific T-Cells
This protocol is for quantifying the frequency of IFN-γ-secreting cells in response to the NP

(311-325) peptide.[9]

Materials:

96-well ELISpot plates (e.g., MAIPS4510).

Anti-mouse IFN-γ capture antibody.

Biotinylated anti-mouse IFN-γ detection antibody.

Streptavidin-Alkaline Phosphatase.

BCIP/NBT substrate.

NP (311-325) peptide (QVYSLIRPNENPAHK).[10]

Splenocytes or lung lymphocytes from immunized mice.

RPMI-1640 medium with 10% FBS.

Procedure:

Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at

4°C.

Cell Plating: a. Wash the plate and block with RPMI-1640 with 10% FBS. b. Prepare a

single-cell suspension of splenocytes or lung lymphocytes. c. Add 5 x 10⁵ cells per well.[11]

Peptide Stimulation: a. Add the NP (311-325) peptide to the wells at a final concentration of 5

µ g/well .[11] b. Include negative control wells (no peptide) and positive control wells (e.g.,

Concanavalin A).
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Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

Detection: a. Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody.

Incubate for 2 hours at room temperature. b. Wash and add Streptavidin-Alkaline

Phosphatase. Incubate for 1 hour. c. Wash and add BCIP/NBT substrate. Incubate until

spots develop.

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using

an ELISpot reader. The results are expressed as spot-forming units (SFU) per 10⁶ cells.[9]

Protocol 3: Intracellular Cytokine Staining (ICS) and
Flow Cytometry
This protocol allows for the identification and phenotyping of NP (311-325)-specific CD4+ T-

cells producing cytokines.

Materials:

Splenocytes or lung lymphocytes from immunized mice.

NP (311-325) peptide.

Brefeldin A.

Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44) and

intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

Fixation/Permeabilization buffers.

FACS buffer (PBS with 2% FBS).

Procedure:

Cell Stimulation: a. Stimulate 1-2 x 10⁶ cells with the NP (311-325) peptide (10 µM) in a 96-

well plate for 6 hours at 37°C.[12] b. Add Brefeldin A (10 µg/mL) after the first hour of

stimulation to block cytokine secretion.[12]
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Surface Staining: a. Wash the cells with FACS buffer. b. Stain for surface markers (e.g., anti-

CD4, anti-CD44) for 30 minutes at 4°C.

Fixation and Permeabilization: a. Wash the cells and fix them using a fixation buffer for 20

minutes. b. Wash and permeabilize the cells using a permeabilization buffer.[12]

Intracellular Staining: a. Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30

minutes at 4°C.

Acquisition and Analysis: a. Wash the cells and resuspend them in FACS buffer. b. Acquire

the samples on a flow cytometer. c. Analyze the data by gating on CD4+ T-cells and

quantifying the percentage of cells expressing specific cytokines.

Visualizations
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Caption: Experimental workflow for generating recombinant influenza virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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